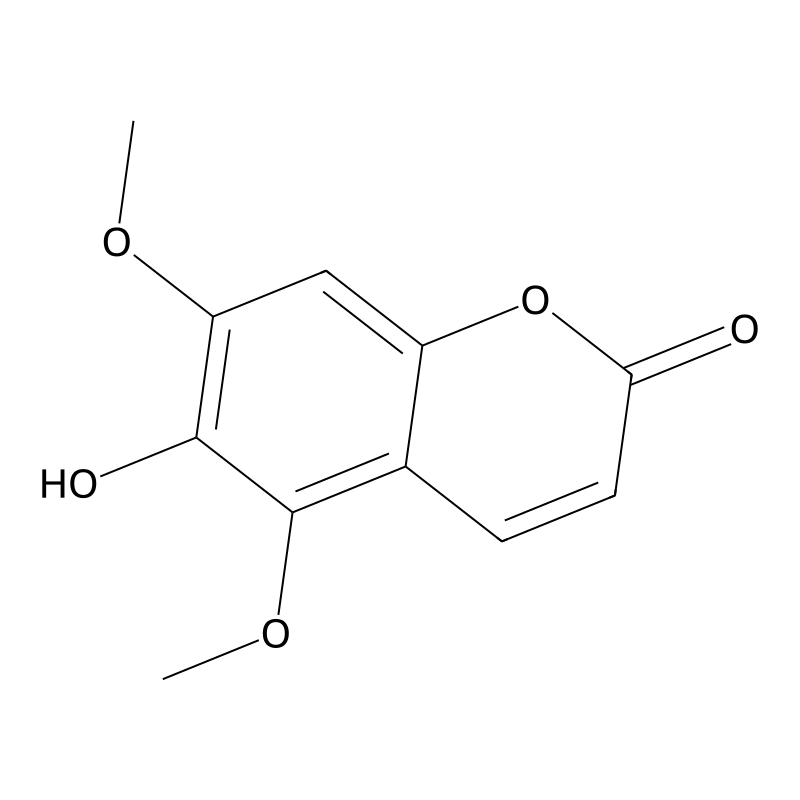

Fraxinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fraxinol in Scientific Research

Fraxinol is a naturally occurring phenolic compound found in various plants, most notably ash (Fraxinus spp.) and olive (Olea europaea) trees []. While its applications have been explored in various fields, current scientific research on Fraxinol primarily focuses on its potential biological properties.

Antioxidant Activity

Studies suggest that Fraxinol exhibits antioxidant properties. Antioxidants help protect cells from damage caused by free radicals, which are unstable molecules involved in various health conditions []. Researchers have investigated Fraxinol's potential role in:

- Neurodegenerative diseases: Studies have explored Fraxinol's ability to reduce oxidative stress, which is implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's [, ].

Note

These studies are preliminary, and more research is needed to determine Fraxinol's effectiveness in managing these conditions.

Anti-Inflammatory Activity

Some scientific research suggests Fraxinol may possess anti-inflammatory properties []. Inflammation is the body's natural response to injury or infection, but chronic inflammation can contribute to various health issues.

Researchers are investigating Fraxinol's potential role in:

Fraxinol is a naturally occurring compound classified as a coumarin, primarily derived from the bark of the Fraxinus species, particularly the European ash tree. It has garnered interest due to its diverse biological activities and potential therapeutic applications. Structurally, fraxinol features a furan ring fused to a coumarin moiety, which contributes to its unique properties.

- Anti-cancer potential: Studies indicate fraxinol can inhibit the growth of lung and colon cancer cells []. The exact mechanism is still under investigation, but it might involve cell cycle arrest or modulation of signaling pathways [].

- Sleep regulation: Fraxinol has been shown to potentiate barbiturate-induced sleep in animal models []. The mechanism behind this effect is not fully understood.

- Limited data: No comprehensive safety profile exists for fraxinol.

- Given its structural similarity to other coumarins, it's advisable to handle it with caution, considering potential for skin irritation or allergic reactions.

- Further research is necessary to determine its specific toxicity and safety profile.

- Oxidation: Fraxinol can be oxidized to form more reactive intermediates, which may participate in further reactions or contribute to its biological activity.

- Hydrolysis: Under certain conditions, fraxinol can undergo hydrolysis, leading to the formation of phenolic compounds.

- Alkylation: The presence of hydroxyl groups allows fraxinol to undergo alkylation reactions, which can modify its biological activity.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic use.

Fraxinol exhibits a range of biological activities:

- Melanogenesis Stimulation: Research indicates that fraxinol enhances melanin production in B16F10 mouse melanoma cells by increasing tyrosinase activity and expression of melanogenic enzymes through a cyclic adenosine monophosphate response element-binding protein-mediated pathway .

- Anti-inflammatory Effects: Studies have shown that fraxinol can attenuate lung injury induced by lipopolysaccharides in mice, suggesting its potential as an anti-inflammatory agent .

- Antioxidant Properties: As with many coumarins, fraxinol is believed to exhibit antioxidant activity, which could have implications for various health conditions.

Several methods exist for synthesizing fraxinol:

- Total Synthesis from Bergapten: A notable method involves the total synthesis of fraxinol from bergapten through multi-step organic reactions .

- Single-Step Synthesis: Another approach is a single-step synthesis that transfers a C-3 unit from cinnamic acids onto appropriate phenols using polyphosphoric acid as a catalyst.

- Extraction from Natural Sources: Fraxinol can also be extracted from the bark and leaves of Fraxinus species, although this method may yield lower purity compared to synthetic routes.

Fraxinol has several applications across different fields:

- Cosmetic Industry: Due to its role in stimulating melanogenesis, fraxinol may be used in skin care products aimed at enhancing pigmentation or treating conditions like vitiligo.

- Pharmaceuticals: Its anti-inflammatory and antioxidant properties suggest potential uses in developing drugs for respiratory diseases and other inflammatory conditions.

- Food Industry: As an antioxidant, fraxinol could be explored as a natural preservative in food products.

Research on fraxinol's interactions includes:

- Protein Kinase A Pathway: Studies indicate that fraxinol activates the protein kinase A pathway, which is crucial for its effect on melanogenesis .

- Cytotoxicity Assessments: Investigations into its cytotoxic effects reveal that fraxinol does not exhibit cytotoxicity at concentrations that stimulate melanin production, highlighting its safety profile .

Fraxinol shares structural and functional similarities with other coumarins and related compounds. Here are some comparable compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Umbelliferone | Simple coumarin structure | Antioxidant, antimicrobial | Commonly found in various plants |

| Scopoletin | Hydroxycoumarin | Anti-inflammatory, antioxidant | Exhibits stronger anti-inflammatory properties than fraxinol |

| Coumarin | Basic coumarin framework | Anticoagulant | Found in many food items like cinnamon |

| Bergapten | Furanocoumarin | Antimicrobial | Precursor for synthesizing fraxinol |

Fraxinol's uniqueness lies in its specific biological activities related to melanogenesis and its dual role as both an antioxidant and anti-inflammatory agent. This combination of properties makes it particularly interesting for research and application in cosmetics and pharmaceuticals.

The total synthesis of fraxinol from benzaldehyde precursors represents a fundamental approach in coumarin chemistry, with multiple strategic pathways that have been extensively developed and optimized. The most prominent methodology involves the Wittig reaction using appropriately substituted hydroxybenzaldehyde precursors [1] [2] [3].

Wittig Reaction Methodology

The Wittig reaction approach to fraxinol synthesis utilizes 2,4-dihydroxy-3,5-dimethoxybenzaldehyde as the key benzaldehyde precursor [1]. This methodology employs ethyl (triphenylphosphoranylidene)acetate as the Wittig reagent, conducting the reaction in N,N-diethylaniline under reflux conditions for 12-24 hours [2]. The reaction typically achieves yields ranging from 70-86%, representing a highly efficient synthetic transformation [3].

Benzaldehyde Precursor Synthesis

The synthesis of suitable benzaldehyde precursors constitutes a critical aspect of fraxinol total synthesis. Retrosynthetic analysis indicates that 3,6-dihydroxy-2,4-dimethoxybenzaldehyde represents an optimal precursor for 5,6,7-trioxygenated coumarins including fraxinol [1]. However, direct formylation approaches of 2,6-dimethoxybenzene-1,4-diol using either Gattermann or Vilsmeier procedures resulted in complex reaction mixtures due to oxidation of the hydroquinone moiety during the reaction [1].

Alternative synthetic strategies involve the protection of hydroxyl groups prior to formylation. The benzylation of 2,6-dimethoxybenzene-1,4-diol with benzyl bromide and potassium carbonate in acetone under reflux conditions yields 2,5-dibenzyloxy-1,3-dimethoxybenzene in 86% yield [1]. Subsequent Vilsmeier formylation of this protected intermediate provides access to the required benzaldehyde precursors [1].

Multi-Step Precursor Elaboration

Advanced synthetic approaches utilize multi-step transformations to access complex benzaldehyde precursors. The demethylation of 2,3,4,6-tetramethoxybenzaldehyde using aluminum trichloride in refluxing benzene for 8 hours generates 2-hydroxy-3,4,6-trimethoxybenzaldehyde and small quantities of 2,3-dihydroxy-4,6-dimethoxybenzaldehyde [1]. These demethylated products serve as precursors for the synthesis of naturally occurring trioxygenated coumarins, including fraxinol, through Wittig reaction protocols [1].

The optimization of reaction conditions has revealed that temperature and reaction time significantly influence the regioselectivity of demethylation reactions. Lower temperatures favor selective demethylation patterns, while extended reaction times at elevated temperatures can lead to multiple demethylation products [1].

Halogenation and Methoxylation Reaction Optimization

Aromatic Halogenation Strategies

Halogenation reactions constitute essential transformations in the structural modification of fraxinol and related coumarin derivatives. Electrophilic aromatic substitution using molecular halogens in the presence of Lewis acid catalysts provides efficient access to halogenated intermediates [5] [6]. The reaction of benzene derivatives with chlorine or bromine in the presence of halogen carriers such as aluminum chloride or iron(III) bromide proceeds through electrophilic substitution mechanisms at room temperature [6].

The halogenation of benzaldehyde precursors typically exhibits ortho and para-directing selectivity, with yields ranging from 60-90% depending on the substrate and reaction conditions [5]. Optimization studies have demonstrated that the concentration of the halogen carrier, temperature, and reaction time significantly influence both the yield and regioselectivity of the halogenation process [6].

Iodination Optimization

N-iodosuccinimide-mediated iodination represents a particularly effective methodology for the preparation of iodinated benzaldehyde precursors [2]. The reaction of 3,4,5-trimethoxybenzaldehyde and veratraldehyde with N-iodosuccinimide in the presence of trifluoroacetic acid achieves regioselective iodination with yields of 99% [2]. Subsequent hydrolysis of the iodinated products using cesium hydroxide, syn-2-pyridinealdoxime, cuprous oxide, and tetrabutylammonium bromide under nitrogen atmosphere provides access to the corresponding o-hydroxybenzaldehydes [2].

The optimization of iodination conditions involves careful control of temperature, solvent selection, and reaction time. Reactions conducted in acetonitrile or methanol at reflux temperatures for 4-8 hours typically provide optimal yields while maintaining regioselectivity [2].

Methoxylation Reactions

O-alkylation reactions for the introduction of methoxy groups utilize nucleophilic substitution mechanisms with high efficiency . The reaction of hydroxybenzaldehyde derivatives with iodomethane in the presence of potassium carbonate as base proceeds through SN2 mechanisms in polar aprotic solvents such as dimethylformamide . Reaction temperatures ranging from 25-80°C for 2-6 hours typically achieve yields of 85-95% .

The synthesis of 4-methoxy-D3-benzaldehyde exemplifies the precision achievable in methoxylation reactions, with the nucleophilic substitution of 4-hydroxybenzaldehyde with iodomethane-D3 under anhydrous conditions achieving isotopic purities of 99 atom% deuterium . This methodology demonstrates the applicability of methoxylation protocols for the synthesis of isotopically labeled analogs for mechanistic studies .

Selective Demethylation

Controlled demethylation reactions provide access to selectively substituted intermediates from highly methoxylated precursors. Boron trichloride-mediated demethylation in dichloromethane at low temperatures (-78°C to room temperature) achieves selective removal of methyl groups with yields of 70-90% [1]. The regioselectivity of demethylation can be controlled through the stoichiometry of the demethylating reagent and reaction temperature [1].

Alternative demethylation protocols employ pyridine hydrobromide or aluminum chloride under controlled conditions. The choice of demethylating agent and reaction conditions significantly influences the selectivity and yield of the transformation [1].

Semi-Synthetic Modification Approaches for Bioactivity Enhancement

Hydroxyl Protection and Functionalization

Semi-synthetic modification of fraxinol focuses on strategic functionalization to enhance bioactivity while maintaining the essential coumarin pharmacophore [8]. Hydroxyl protection strategies using pivaloyl chloride achieve quantitative yields and provide stable intermediates for subsequent transformations [2]. The protection of phenolic hydroxyl groups prevents unwanted side reactions during synthetic manipulations and enables selective functionalization at other positions [2].

Ester formation through acylation reactions with acid chlorides and anhydrides provides prodrug derivatives with enhanced membrane permeability and controlled release properties [8]. These modifications typically achieve yields of 70-85% and demonstrate improved bioavailability compared to the parent compound [8].

Ether Formation and Alkylation

Williamson ether synthesis protocols enable the introduction of various alkyl and aryl groups at hydroxyl positions, achieving yields of 75-90% [8]. These modifications enhance cellular uptake and can modulate receptor selectivity through steric and electronic effects [8]. The choice of alkylating agent and base significantly influences the efficiency and selectivity of ether formation [8].

Recent developments in photocatalytic C-H functionalization have enabled direct alkylation at the C3 position of coumarins [9]. Photo-induced reactions using alkyl halides under visible light irradiation provide access to C3-alkylated derivatives with yields of 65-80% [9]. These transformations represent a significant advancement in the direct functionalization of the coumarin nucleus [9].

Glycosylation and Water Solubility Enhancement

Glycosylation reactions using glycosyl donors and appropriate promoters provide water-soluble derivatives with improved pharmacokinetic properties [8]. These modifications typically achieve yields of 60-80% and demonstrate enhanced bioavailability through improved solubility and reduced first-pass metabolism [8]. The selection of glycosyl donor and reaction conditions significantly influences the anomeric selectivity and overall yield of the glycosylation [8].

Structure-Activity Relationship Optimization

Semi-synthetic modifications targeting specific positions on the coumarin nucleus enable systematic structure-activity relationship studies [10] [11]. Substitutions at the C6, C7, and C8 positions through electrophilic substitution reactions achieve yields of 70-85% and provide access to analogs with enhanced target specificity [10]. These modifications have demonstrated significant improvements in biological activity, including enhanced antimicrobial, anti-inflammatory, and anticancer properties [11].

The systematic evaluation of coumarin derivatives has revealed that specific substitution patterns can dramatically enhance bioactivity while reducing toxicity [12]. Natural products like esculetin, fraxetin, and daphnetin serve as templates for the design of synthetic analogs with optimized biological profiles [12]. The incorporation of additional pharmacophores through hybrid molecule design represents a promising approach for the development of next-generation coumarin-based therapeutics [13].

Metabolic Stability Enhancement

Ring opening and closing reactions provide access to structurally modified analogs with enhanced metabolic stability [14]. These transformations, while achieving moderate yields of 50-75%, offer the potential for prolonged half-life and improved therapeutic efficacy [14]. The development of analogs resistant to metabolic degradation represents a key strategy in drug development [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2. Kolodziej, H., Kayser, O., Woerdenbag, H.J., et al. Structure-cytotoxicity relationships of a series of natural and semi-synthetic simple coumarins as assessed in two human tumour cell lines. Z. Naturforsch. C 52(3-4), 240-244 (1997).

3. Khadzhai, Y.I. Effect of coumarin, flavonoid, and khellin derivatives on the soporific effect of barbiturates. Farmakologiya i Toksikologiya (Kiev) 7, 46-48 (1972).